REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([CH:7]2[CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8]2)[S:5][CH:6]=1>C(O)(C(F)(F)F)=O.C(Cl)Cl>[CH3:1][C:2]1[N:3]=[C:4]([CH:7]2[CH2:11][CH2:10][NH:9][CH2:8]2)[S:5][CH:6]=1 |f:1.2|
|
Name
|
tert-butyl 3-(4-methylthiazol-2-yl)pyrrolidine-1-carboxylate
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=C(SC1)C1CN(CC1)C(=O)OC(C)(C)C
|
Name
|
TFA CH2Cl2
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1)C1CNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |